molecular formula C9H7ClN2OS B8696265 5-(2-Chlorophenoxy)thiazol-2-amine

5-(2-Chlorophenoxy)thiazol-2-amine

Cat. No.: B8696265
M. Wt: 226.68 g/mol
InChI Key: NPABVUGUOJXLGR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenoxy)thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring substituted with a 2-chlorophenoxy group and an amine group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenoxy)thiazol-2-amine typically involves the reaction of 2-chlorophenol with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenoxy)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-(2-Chlorophenoxy)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenoxy)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a similar phenoxy group but different core structure.

    N-(3,4-Dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide: A compound with similar phenoxy and chlorophenyl groups.

Uniqueness

5-(2-Chlorophenoxy)thiazol-2-amine is unique due to its thiazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClN2OS

Molecular Weight

226.68 g/mol

IUPAC Name

5-(2-chlorophenoxy)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12)

InChI Key

NPABVUGUOJXLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(S2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-phenol (1.7 mL, 16.0 mmol) was dissolved in a mixture of 36 mL of tetrhydrofuran (THF) and 4 mL of N,N-dimethylformamide (DMF). Sodium hydride (60% dispersion in oil, 0.700 g, 17.5 mmol) was added and the reaction was stirred for 5 minutes under an atmosphere of nitrogen. A solution of 5-bromo-thiazol-2-ylamine hydrobromide (2.1 g, 8.0 mmol) in 18 mL of THF and 2 mL of DMF was slowly added to the reaction mixture. The mixture was allowed to stir for 10 minutes and then 100 mL of ether was added. The reaction mixture was washed with 1N sodium hydroxide. The organic layer was dried over sodium sulfate, filtered, and evaporated to dryness. The crude product was purified on silica gel using a gradient of 50-99% ethyl acetate in hexanes to yield the product as a brown solid (0.3546 g, 1.564 mmol, 19%)
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
19%

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